molecular formula C13H12N4OS B12612828 N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-17-6

N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12612828
CAS No.: 917907-17-6
M. Wt: 272.33 g/mol
InChI Key: SCQBBUCNHRKAEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with 2-methoxypyridine-3-amine in the presence of a base such as N,N-dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.

Mechanism of Action

The mechanism of action of N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes or receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)pyrimidin-2-amine: Known for its CDK inhibitory activity.

    N-phenylpyrimidin-2-amine: Another CDK inhibitor with similar biological activities.

    Thieno[3,2-d]pyrimidin-4-amine: Exhibits antimicrobial and anticancer properties.

Uniqueness

N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the methoxypyridine moiety, which may enhance its binding affinity and selectivity for specific molecular targets compared to other similar compounds .

Properties

CAS No.

917907-17-6

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

N-(2-methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4OS/c1-8-6-19-13-10(8)11(15-7-16-13)17-9-4-3-5-14-12(9)18-2/h3-7H,1-2H3,(H,15,16,17)

InChI Key

SCQBBUCNHRKAEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=C(N=CC=C3)OC

Origin of Product

United States

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